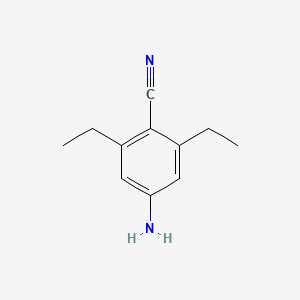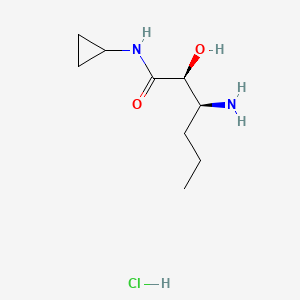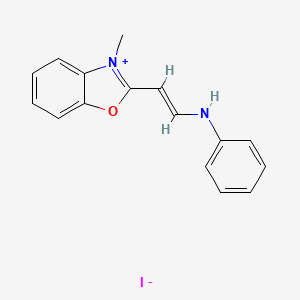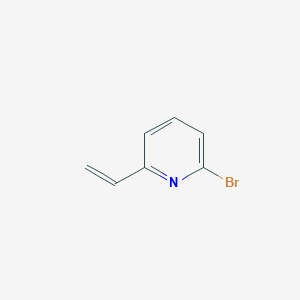
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, or BIPT, is an organic compound with a unique structure. It is a heterocyclic compound, composed of a benzothiophene ring and a triazole ring. BIPT has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as a ligand in the synthesis of novel compounds, and as a model compound for the study of drug-receptor interactions. BIPT has also been used to study the binding of drugs to their receptor sites, and the effects of drugs on the body. Additionally, BIPT has been used to synthesize novel compounds for use in drug discovery and development.
Mecanismo De Acción
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT binds to its target receptor site, which is usually a protein or enzyme in the body. The binding of BIPT to its target receptor site causes a conformational change in the receptor, which in turn triggers a cascade of biochemical reactions in the body. Additionally, BIPT can act as an agonist or an antagonist, depending on the target receptor site.
Biochemical and Physiological Effects
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT has been found to have several biochemical and physiological effects, including the inhibition of enzymes, the modulation of ion channels, the inhibition of inflammation, the modulation of cell signaling pathways, and the inhibition of cancer cell growth. Additionally, BIPT has been found to have anti-bacterial, anti-fungal, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIPThas several advantages and limitations for lab experiments. One of the main advantages of BIPT is its low toxicity, which makes it safe to use in lab experiments. Additionally, BIPT is relatively easy to synthesize, which makes it a convenient compound for lab experiments. On the other hand, BIPT is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, BIPT is not very stable in the presence of light and air, which can limit its use in some lab experiments.
Direcciones Futuras
BIPThas several potential future directions for research and development. One potential direction is the development of novel compounds based on the structure of BIPT. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Additionally, BIPT could be used to synthesize novel compounds for use in drug discovery and development. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Finally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites.
Métodos De Síntesis
BIPThas been synthesized in several ways, most notably by the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields BIPT as a white solid in a yield of up to 95%. Other methods of synthesis include the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst, and the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of an iron catalyst.
Propiedades
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWDSDGZQBKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)


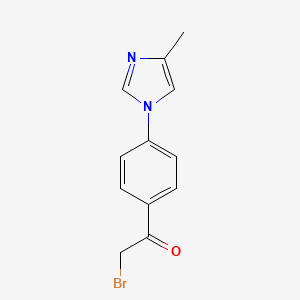
![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)



